1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ylamine hydrochloride
CAS No.:
Cat. No.: VC13435591
Molecular Formula: C12H17Cl2FN2
Molecular Weight: 279.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H17Cl2FN2 |
|---|---|
| Molecular Weight | 279.18 g/mol |
| IUPAC Name | 1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H16ClFN2.ClH/c13-11-2-1-3-12(14)10(11)8-16-6-4-9(15)5-7-16;/h1-3,9H,4-8,15H2;1H |
| Standard InChI Key | KKDNMHMUYLZSKJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1N)CC2=C(C=CC=C2Cl)F.Cl |
| Canonical SMILES | C1CN(CCC1N)CC2=C(C=CC=C2Cl)F.Cl |
Introduction
1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ylamine hydrochloride is a piperidine derivative with significant interest in medicinal chemistry due to its versatile pharmacological properties. The compound features a piperidine ring substituted with a chlorofluorobenzyl group, which enhances its biological activity and specificity. This article will delve into the chemical properties, synthesis methods, potential applications, and research findings related to this compound.
Chemical Reactivity
The reactivity of 1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ylamine hydrochloride can be influenced by factors such as solvent choice, temperature, and concentration of reactants. This versatility allows it to participate in various chemical reactions, which can be tailored for specific applications.
Synthesis Methods
The synthesis of 1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ylamine hydrochloride typically involves the reaction of piperidine derivatives with halogenated benzyl compounds. These reactions can be optimized based on the desired yield and purity of the final product.
Neurotransmitter Modulation
Research suggests that compounds with similar structures to 1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ylamine hydrochloride often exhibit affinity for dopamine receptors. These receptors are crucial for regulating mood and cognition, indicating potential therapeutic applications in neurological disorders.
Comparison with Other Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ylamine hydrochloride | C12H17Cl2FN2 | Different substitution pattern leading to varied activity |
| 4-(2-Chloro-6-fluorobenzyl)piperidine hydrochloride | C12H16Cl2FN | Lacks amine functionality at the 4-position |
| (2-Chloro-6-fluoro-benzyl)-piperidin-2-ylmethyl-amines hydrochloride | C13H19Cl2FN2 | Altered piperidine position affecting receptor binding |
This comparison highlights the unique substitution pattern of 1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-ylamine hydrochloride, which influences its biological activity and potential therapeutic applications compared to related compounds.
Research Findings
Studies on compounds with similar structures suggest potential interactions with neurotransmitter systems, particularly those involved in dopaminergic or serotonergic pathways. These interactions could be leveraged for therapeutic benefits in neurological disorders.
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